molecular formula C11H10O3 B14161045 (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate CAS No. 532-36-5

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate

Cat. No.: B14161045
CAS No.: 532-36-5
M. Wt: 190.19 g/mol
InChI Key: BHKQCZGFIQOMFC-UHFFFAOYSA-N
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Description

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H10O3. It is also known by its synonyms, such as 2-Methacryloyloxy-tropon and 2-methacryloyloxyethyl phosphoryldimethyl ester . This compound is characterized by a cycloheptatriene ring with an oxo group at the 7th position and a 2-methylprop-2-enoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate typically involves the reaction of cycloheptatriene derivatives with methacrylic acid or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The oxo group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methacryloyloxy-tropon
  • 2-methacryloyloxyethyl phosphoryldimethyl ester

Uniqueness

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is unique due to its specific structural features, such as the cycloheptatriene ring and the oxo group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

532-36-5

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H10O3/c1-8(2)11(13)14-10-7-5-3-4-6-9(10)12/h3-7H,1H2,2H3

InChI Key

BHKQCZGFIQOMFC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=CC1=O

Origin of Product

United States

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